N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 325987-79-9
VCID: VC6219813
InChI: InChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.43

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

CAS No.: 325987-79-9

Cat. No.: VC6219813

Molecular Formula: C20H17N3O4S

Molecular Weight: 395.43

* For research use only. Not for human or veterinary use.

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide - 325987-79-9

Specification

CAS No. 325987-79-9
Molecular Formula C20H17N3O4S
Molecular Weight 395.43
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24)
Standard InChI Key HMPWMODWSSQYKM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms.

  • 4-Cyanophenyl group: A benzene ring substituted with a cyano (-C≡N) group at the para position.

  • 3,4,5-Trimethoxybenzamide: A benzamide derivative with methoxy (-OCH3) groups at positions 3, 4, and 5.

The SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N) and InChIKey (HMPWMODWSSQYKM-UHFFFAOYSA-N) provide precise stereochemical details. The trimethoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration, while the cyanophenyl moiety may facilitate π-π stacking interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC20H17N3O4S
Molecular Weight395.43 g/mol
CAS Registry Number325987-79-9
IUPAC NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
SolubilityNot publicly reported
PubChem CID2123832

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound exists, its synthesis likely follows established methods for analogous thiazole derivatives:

  • Thiazole Ring Formation:

    • Cyclization of thiosemicarbazides with α-bromo ketones, as demonstrated in the synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide.

    • Microwave-assisted cyclization of 1-aryl-3-acyl thioureas in basic aqueous media, yielding thiazoline derivatives in high yields .

  • Amide Bond Coupling:

    • Carbodiimide-mediated coupling between 3,4,5-trimethoxybenzoic acid and 2-amino-4-(4-cyanophenyl)thiazole .

    • Direct amidation using green chemistry principles, such as surfactant-water systems, to minimize waste .

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and amide linkage.

  • IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 395.43 (M+H)+.

Biological Activities and Mechanisms

Anticancer Activity

  • Structural analogs inhibit MCF7 breast cancer cells (IC50: 18–45 µM) by inducing apoptosis via caspase-3 activation .

  • The cyanophenyl group could intercalate DNA or inhibit topoisomerase II, while methoxy substituents enhance bioavailability .

Table 2: Biological Activities of Related Thiazole Derivatives

CompoundActivity (IC50/MIC)Target Organism/Cell Line
N-[4-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide12.5 µg/mL (MIC)Staphylococcus aureus
N-(4-methyl-3-tolylthiazol-2-ylidene)benzamide18 µM (IC50)MCF7 cells

Computational Insights and Molecular Docking

Binding Interactions

Docking studies of similar compounds reveal:

  • Hydrogen bonding between the benzamide carbonyl and bacterial DNA gyrase (PDB: 1KZN) .

  • π-π stacking of the cyanophenyl group with tyrosine residues in kinase domains .

ADMET Predictions

  • Lipinski’s Rule Compliance: Molecular weight <500 and LogP <5 suggest oral bioavailability.

  • CYP450 Inhibition: Methoxy groups may reduce cytochrome P450 interactions, lowering hepatotoxicity risk .

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Potential for treating multidrug-resistant infections.

  • Oncology: Combination therapies with existing chemotherapeutics to overcome resistance.

Synthetic Optimization

  • Green Chemistry: Adopt microwave-assisted or aqueous-phase synthesis to improve yields .

  • Structure-Activity Relationships (SAR): Modify methoxy groups to iso-propoxy or ethoxy to enhance potency .

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